molecular formula C20H25N5O2S B4877574 1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No. B4877574
M. Wt: 399.5 g/mol
InChI Key: RJIOHFMZAWFKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has shown promising results in various experiments.

Mechanism of Action

The mechanism of action of 1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body, thereby preventing the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline in lab experiments include its relatively simple synthesis method, its broad range of potential therapeutic applications, and its ability to induce apoptosis in cancer cells. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of more efficient synthesis methods for the compound to improve its yield and purity.
3. Investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's.
4. Exploration of the compound's potential as a drug delivery system for other therapeutic agents.
5. Investigation of the compound's potential as a pesticide or herbicide.
Conclusion:
In conclusion, 1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is a promising compound with potential therapeutic applications in cancer, microbial infections, and inflammation. While more research is needed to fully understand its mechanism of action and potential limitations, this compound represents a promising avenue for future scientific research.

Scientific Research Applications

1-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, microbial infections, and inflammation.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-2-8-25-18(14-23-10-12-27-13-11-23)21-22-20(25)28-15-19(26)24-9-7-16-5-3-4-6-17(16)24/h2-6H,1,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIOHFMZAWFKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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